molecular formula C12H7ClN2S B1621034 2-(4-Chlorophenylthio)pyridine-5-carbonitrile CAS No. 259683-22-2

2-(4-Chlorophenylthio)pyridine-5-carbonitrile

Cat. No. B1621034
CAS RN: 259683-22-2
M. Wt: 246.72 g/mol
InChI Key: UQLOILLWDIUULD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile is C12H7ClN2S . Its molecular weight is 246.71500 .


Physical And Chemical Properties Analysis

2-(4-Chlorophenylthio)pyridine-5-carbonitrile has a density of 1.38g/cm3 . Its boiling point is 441.1ºC at 760 mmHg . The flash point is 220.6ºC .

Mechanism of Action

Target of Action

The primary target of 2-(4-Chlorophenylthio)pyridine-5-carbonitrile, also known as 6-[(4-CHLOROPHENYL)THIO]NICOTINONITRILE, is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

2-(4-Chlorophenylthio)pyridine-5-carbonitrile acts as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of the EGFR, thereby inhibiting receptor autophosphorylation and downstream signaling.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream biochemical pathways, including the PI3K/Akt pathway, the Ras/Raf/MAPK pathway, and the JAK/STAT pathway. These pathways are involved in cell proliferation, survival, and differentiation .

Result of Action

The inhibition of EGFR by 2-(4-Chlorophenylthio)pyridine-5-carbonitrile can lead to cell cycle arrest at the G2/M phase and induce significant apoptotic effects in certain cancer cells . It can also upregulate the level of caspase-3, a key enzyme in the execution-phase of cell apoptosis .

properties

IUPAC Name

6-(4-chlorophenyl)sulfanylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLOILLWDIUULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=NC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370961
Record name 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenylthio)pyridine-5-carbonitrile

CAS RN

259683-22-2
Record name 6-[(4-Chlorophenyl)sulfanyl]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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